molecular formula C11H19BO2 B13460469 (Adamantan-1-ylmethyl)boronic acid

(Adamantan-1-ylmethyl)boronic acid

Cat. No.: B13460469
M. Wt: 194.08 g/mol
InChI Key: OCFNGFCRSXKSMN-UHFFFAOYSA-N
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Description

(Adamantan-1-ylmethyl)boronic acid is an organoboron compound characterized by an adamantane moiety linked via a methylene (-CH2-) group to a boronic acid functional group (B(OH)₂). Adamantane, a diamondoid hydrocarbon, imparts exceptional rigidity and hydrophobicity, which can enhance membrane permeability and stability in biological systems. Boronic acids are widely utilized in medicinal chemistry (e.g., proteasome inhibitors like bortezomib), organic synthesis (Suzuki-Miyaura coupling), and sensor technologies due to their reversible diol-binding capacity .

Properties

Molecular Formula

C11H19BO2

Molecular Weight

194.08 g/mol

IUPAC Name

1-adamantylmethylboronic acid

InChI

InChI=1S/C11H19BO2/c13-12(14)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,13-14H,1-7H2

InChI Key

OCFNGFCRSXKSMN-UHFFFAOYSA-N

Canonical SMILES

B(CC12CC3CC(C1)CC(C3)C2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Adamantan-1-ylmethyl)boronic acid typically involves the reaction of adamantane derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps for the purification and isolation of the final product, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (Adamantan-1-ylmethyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Adamantan-1-ylmethyl)boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Structural Features

  • (Adamantan-1-ylmethyl)boronic Acid : Adamantane is directly bonded to boron via a methylene bridge. This structure combines steric bulk with moderate flexibility.
  • Aryl-Substituted Adamantane Boronic Acids: Examples include [4-(Adamantan-1-yl)phenyl]boronic acid (CAS: 1527479-23-7) and 3-(Adamantan-1-yl)-4-methoxyphenylboronic acid (CAS: 459423-32-6). These feature adamantane attached to a phenyl ring, which is then linked to boron.

Table 1: Structural Comparison

Compound Linkage to Boron Key Features
This compound Methylene (-CH2-) High rigidity, hydrophobicity, flexibility
[4-(Adamantan-1-yl)phenyl]boronic acid Phenyl ring Aromatic π-system, planar structure
3-(Adamantan-1-yl)-4-methoxyphenylboronic acid Phenyl + methoxy Enhanced electronic effects, solubility

Electronic and Reactivity Profiles

  • Acidity (pKa) : Boronic acid pKa is influenced by substituents. Adamantane’s electron-donating nature via methylene may lower acidity compared to electron-withdrawing aryl groups. For example, phenylboronic acids typically have pKa ~8.6–9.2, while alkylboronic acids like this compound may exhibit lower pKa, enhancing diol-binding at physiological pH .
  • Diol-Binding Affinity : Bulky adamantane may sterically hinder interactions with small diols (e.g., glucose) but improve selectivity for larger biomolecules. In contrast, arylboronic acids like 3,4-dihydroxyphenylboronic acid show stronger binding to catechols due to planar geometry .

Physicochemical Properties

  • Solubility and LogP: Adamantane’s hydrophobicity increases LogP, reducing aqueous solubility. In contrast, hydroxylated arylboronic acids (e.g., 6-hydroxynaphthalen-2-yl) show improved solubility .
  • Stability : Adamantane’s rigid structure enhances thermal and metabolic stability, making it advantageous for prolonged biological activity .

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